molecular formula C16H16N2O B12523336 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 651733-90-3

4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12523336
CAS No.: 651733-90-3
M. Wt: 252.31 g/mol
InChI Key: BHVACEWGPFIECD-UHFFFAOYSA-N
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Description

4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features an isoindoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 3,5-dimethylbenzylamine with phthalic anhydride under specific conditions. The reaction is carried out in a solvent such as toluene or xylene, and the mixture is heated to reflux. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted isoindoline derivatives.

Scientific Research Applications

4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindoline
  • 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoquinoline

Uniqueness

4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific isoindoline core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .

Properties

CAS No.

651733-90-3

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

4-amino-2-(3,5-dimethylphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C16H16N2O/c1-10-6-11(2)8-12(7-10)18-9-14-13(16(18)19)4-3-5-15(14)17/h3-8H,9,17H2,1-2H3

InChI Key

BHVACEWGPFIECD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC3=C(C2=O)C=CC=C3N)C

Origin of Product

United States

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